
1-(Methanesulfonylmethyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfonylmethyl)cyclopropan-1-ol is an organic compound with the molecular formula C5H10O3S and a molecular weight of 150.1961 This compound features a cyclopropane ring substituted with a methanesulfonylmethyl group and a hydroxyl group
Métodos De Preparación
The synthesis of 1-(Methanesulfonylmethyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Methanesulfonylmethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group, altering the compound’s properties.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Methanesulfonylmethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfonylmethyl)cyclopropan-1-ol involves its ability to undergo nucleophilic substitution reactions. The methanesulfonyl group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications .
Comparación Con Compuestos Similares
1-(Methanesulfonylmethyl)cyclopropan-1-ol can be compared with similar compounds such as:
1-(Methanesulfonylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1-(Aminomethyl)cyclopropan-1-ol: Contains an aminomethyl group instead of a methanesulfonylmethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C5H10O3S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
1-(methylsulfonylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C5H10O3S/c1-9(7,8)4-5(6)2-3-5/h6H,2-4H2,1H3 |
Clave InChI |
OHYRUXUUIHYENQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


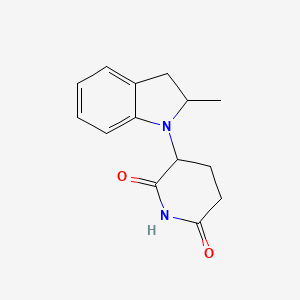
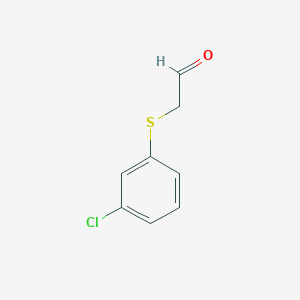


![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
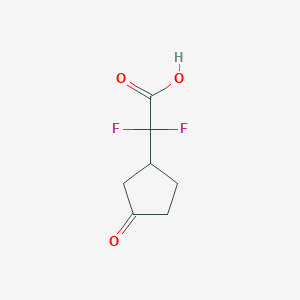
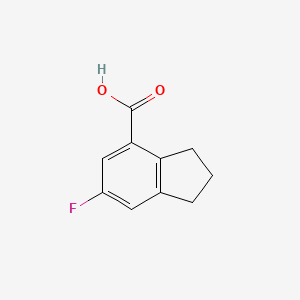

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
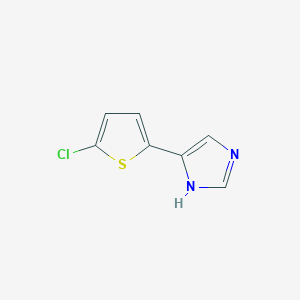
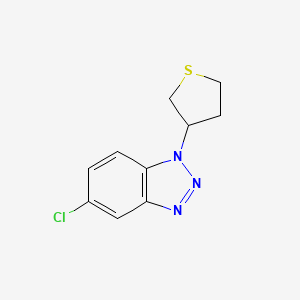

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
